molecular formula C14H12O5 B12146934 2-methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

2-methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

Cat. No.: B12146934
M. Wt: 260.24 g/mol
InChI Key: MXUKHKMOAZOFSF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate typically involves the esterification of 2-methyl-4-oxo-4H-pyran-3-yl with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-4H-pyran-3-yl propionate
  • 2-Methyl-4-oxo-4H-pyran-3-yl 2-methylbutanoate
  • 2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate

Uniqueness

2-Methyl-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is unique due to the presence of the methoxybenzoate group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 4-methoxybenzoate

InChI

InChI=1S/C14H12O5/c1-9-13(12(15)7-8-18-9)19-14(16)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3

InChI Key

MXUKHKMOAZOFSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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